molecular formula C7H9NO2 B6251088 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione CAS No. 137271-81-9

3-(prop-2-en-1-yl)pyrrolidine-2,5-dione

Cat. No.: B6251088
CAS No.: 137271-81-9
M. Wt: 139.2
InChI Key:
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Description

3-(prop-2-en-1-yl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by the presence of a pyrrolidine ring substituted with a prop-2-en-1-yl group at the third position. Pyrrolidine-2,5-diones are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with allylamine. The reaction proceeds through the formation of an intermediate imide, which is then cyclized to form the desired pyrrolidine-2,5-dione structure. The reaction conditions generally include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: Reflux conditions (approximately 110°C)

    Catalyst: Acid catalysts such as p-toluenesulfonic acid

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-(prop-2-en-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrrolidine-2,5-diones.

Scientific Research Applications

3-(prop-2-en-1-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of aromatase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes. For example, as an aromatase inhibitor, it binds to the active site of the enzyme, preventing the conversion of androgens to estrogens. This inhibition can lead to reduced estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers.

Comparison with Similar Compounds

Similar Compounds

  • 3-(prop-2-yn-1-yl)pyrrolidine-2,5-dione
  • 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione derivatives

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development.

Properties

CAS No.

137271-81-9

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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